molecular formula C18H21N3O3S2 B2873927 N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(diethylsulfamoyl)benzamide CAS No. 896301-08-9

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(diethylsulfamoyl)benzamide

Cat. No.: B2873927
CAS No.: 896301-08-9
M. Wt: 391.5
InChI Key: DIVZEOBDWAPGSF-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(diethylsulfamoyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a cyano group, a dimethylthiophene ring, and a diethylsulfamoyl group attached to a benzamide core

Preparation Methods

The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(diethylsulfamoyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the thiophene ring: Starting with a suitable precursor, the thiophene ring is synthesized through cyclization reactions.

    Introduction of the cyano group: The cyano group is introduced via nucleophilic substitution or other suitable methods.

    Attachment of the diethylsulfamoyl group: This step involves the reaction of the intermediate with diethylsulfamoyl chloride under basic conditions.

    Formation of the benzamide core: The final step involves the coupling of the thiophene derivative with a benzoyl chloride derivative to form the benzamide core.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(diethylsulfamoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or sulfamoyl groups are replaced by other functional groups.

    Hydrolysis: Under acidic or basic conditions, the benzamide core can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific solvents to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(diethylsulfamoyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(diethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(diethylsulfamoyl)benzamide can be compared with other similar compounds, such as:

    N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(methylsulfamoyl)benzamide: This compound has a methylsulfamoyl group instead of a diethylsulfamoyl group, which may affect its chemical and biological properties.

    N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(ethylsulfamoyl)benzamide: This compound has an ethylsulfamoyl group, which may result in different reactivity and applications.

    N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(propylsulfamoyl)benzamide: This compound has a propylsulfamoyl group, which may influence its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S2/c1-5-21(6-2)26(23,24)15-9-7-14(8-10-15)17(22)20-18-16(11-19)12(3)13(4)25-18/h7-10H,5-6H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVZEOBDWAPGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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